tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;/h5-8,12,17H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXFBFEPNVAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661487 | |
| Record name | tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-24-8 | |
| Record name | Benzenepropanoic acid, 4-bromo-α-[(methylamino)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C17H24BrNO6
- CAS Number : 1956381-63-7
- Molecular Weight : 404.28 g/mol
The structure features a tert-butyl group, a bromobenzyl moiety, and a methylamino group, which contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anticancer Activity : Compounds with bromobenzyl groups have shown promising anticancer properties. Studies suggest that the presence of halogens increases cytotoxicity against cancer cell lines due to enhanced interaction with cellular targets .
- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
- CNS Activity : Some derivatives of this class of compounds have been investigated for their psychoactive effects, indicating potential applications in treating neurological disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Effects : A study on thiazole-integrated compounds demonstrated significant growth inhibition in cancer cell lines, suggesting that structural modifications similar to those in this compound could enhance anticancer efficacy .
- Antimicrobial Testing : Research on substituted phenylthiazol-2-amines revealed that compounds with similar structural motifs displayed potent antimicrobial activity against Staphylococcus and E. coli, indicating a potential for further exploration in this area .
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Bromobenzyl Moiety : This is often achieved through bromination reactions followed by coupling with appropriate amines.
- Amine Functionalization : The methylamino group is introduced via reductive amination techniques.
- Final Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
The proposed mechanism of action involves interaction with specific biological targets within cells, leading to apoptosis in cancer cells or inhibition of bacterial growth through disruption of cell wall synthesis.
Data Table: Biological Activities Comparison
| Compound Name | Anticancer Activity | Antimicrobial Activity | CNS Activity |
|---|---|---|---|
| This compound | Moderate | High | Low |
| Thiazole-integrated pyrrolidin-2-one | High | Moderate | Moderate |
| Substituted phenylthiazol-2-amines | Moderate | High | Low |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following stages:
- Preparation of tert-butyl 4-(bromomethyl)benzoate as a key intermediate
- Nucleophilic substitution or reductive amination to introduce the methylamino group onto the propanoate backbone
- Formation of the hydrochloride salt to obtain the final compound
Preparation of tert-Butyl 4-(bromomethyl)benzoate Intermediate
This intermediate is crucial as it provides the 4-bromobenzyl moiety for subsequent coupling. Its preparation involves bromination of tert-butyl 4-methylbenzoate or related benzoate derivatives.
- Reaction mixture stirred until completion (~30 min) monitored by HPLC
- Workup involves aqueous quenching and solvent removal
- Product is a white solid with >99% purity by HPLC
Introduction of the Methylamino Group
The methylamino substitution at the 3-position of the propanoate backbone can be achieved via reductive amination or nucleophilic substitution methods.
- The bromomethyl benzoate intermediate reacts with methylamine hydrochloride in the presence of a base such as triethylamine (TEA)
- Reaction is performed in an organic solvent like dichloromethane (DCM) at 0 °C to room temperature
- The mixture is stirred overnight to ensure complete conversion
- The product is isolated by extraction, drying, and purification through column chromatography or crystallization
Formation of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate Hydrochloride
The free base obtained after methylamino substitution is converted into the hydrochloride salt for improved stability and handling.
- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or ethanol)
- The salt precipitates out and is collected by filtration
- Drying under vacuum yields the hydrochloride salt in high purity
Summary of Key Reaction Parameters and Yields
| Synthetic Step | Reagents/Conditions | Yield (%) | Purification Method | Characterization |
|---|---|---|---|---|
| Bromination to tert-butyl 4-(bromomethyl)benzoate | NBS or equivalent, DMF, 0 °C to rt | 98 | Filtration, washing, drying | HPLC, NMR, MS |
| Methylamino substitution | Methylamine hydrochloride, TEA, DCM, 0 °C to rt, 12 h | 30-70 (varies) | Column chromatography or crystallization | NMR, MS |
| Hydrochloride salt formation | HCl treatment, solvent precipitation | >90 (typically) | Filtration, drying | Melting point, elemental analysis |
Research Findings and Notes
- The bromomethylation step is highly efficient and yields a stable intermediate suitable for further functionalization.
- The methylamino substitution step requires careful control of stoichiometry and temperature to avoid side reactions and maximize yield.
- The hydrochloride salt form enhances the compound’s solubility and shelf stability, important for pharmaceutical applications.
- Purification methods such as silica gel chromatography and crystallization are effective for obtaining high-purity products.
- Analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
Q & A
Basic: What are the critical steps in synthesizing tert-butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride, and how is the hydrochloride salt formation validated?
Answer:
The synthesis typically involves:
Alkylation : Introducing the 4-bromobenzyl group via nucleophilic substitution using NaH or similar bases in THF or DMF (common in tert-butyl ester alkylations) .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps, followed by acidic deprotection (e.g., HCl/dioxane) to yield the free amine .
Salt Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity .
Validation : Confirm salt formation via:
- ¹H/¹³C NMR : Disappearance of the Boc group’s tert-butyl signal (~1.4 ppm) and appearance of NH/amine proton signals.
- Elemental Analysis : Matching Cl⁻ content with theoretical values (±0.3%) .
Advanced: How can researchers optimize the alkylation step when low yields occur due to steric hindrance from the 4-bromobenzyl group?
Answer:
To address steric challenges:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Solvent Optimization : Replace THF with polar aprotic solvents like DMF to stabilize transition states .
- Temperature Control : Increase reaction temperature (60–80°C) while monitoring decomposition via TLC .
- Purification : Employ gradient silica gel chromatography (hexane:EtOAc) to isolate the product from unreacted starting materials .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate structural integrity?
Answer:
- ¹H NMR :
- IR Spectroscopy :
- Ester carbonyl stretch at ~1730 cm⁻¹.
- N-H stretch (amine hydrochloride) at 2500–2700 cm⁻¹ .
- Mass Spectrometry (MS) :
Advanced: How should researchers resolve discrepancies between observed and theoretical molecular ion peaks in MS data?
Answer:
Discrepancies may arise from:
- Isotopic Patterns : The bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) produces a 1:1 doublet for [M]⁺ and [M+2]⁺ peaks. Use high-resolution MS (HRMS) to confirm exact mass .
- Fragmentation Pathways : Tert-butyl groups often fragment, leading to loss of (CH₃)₃CO (m/z –73). Compare with fragmentation libraries .
- Purity Issues : Re-purify via preparative HPLC (C18 column, MeCN:H₂O gradient) to remove salts or impurities .
Basic: What storage conditions are recommended to maintain the stability of this hydrochloride salt?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent ester hydrolysis or amine oxidation .
- Humidity Control : Use desiccants (silica gel) to avoid deliquescence, common in hydrochloride salts .
- Stability Monitoring : Perform HPLC-UV (λ = 254 nm) every 6 months to assess degradation (e.g., free amine formation) .
Advanced: How does the 4-bromobenzyl substituent influence bioactivity compared to other halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives)?
Answer:
- Steric Effects : The larger bromine atom increases hydrophobic interactions with target receptors but may reduce binding pocket compatibility compared to smaller halogens .
- Electron-Withdrawing Effects : Bromine’s moderate electronegativity alters electron density at the benzyl position, affecting π-π stacking in enzyme inhibition assays .
- Experimental Validation :
- SPR Analysis : Compare binding kinetics (KD values) against halogen-swapped analogs.
- Molecular Docking : Simulate interactions with receptors (e.g., G-protein-coupled receptors) using Schrödinger Suite .
Basic: What purification methods are most effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with a gradient of hexane:EtOAc (4:1 to 1:1) to separate ester intermediates .
- Recrystallization : Dissolve the crude product in hot EtOH, then cool to –20°C to precipitate pure hydrochloride salt .
- Ion-Exchange Chromatography : For final purification, employ Amberlite IRA-400 resin to remove excess HCl .
Advanced: What strategies can mitigate racemization during synthesis, given the chiral center at the methylamino-bearing carbon?
Answer:
- Low-Temperature Reactions : Conduct alkylation below 0°C to minimize base-induced racemization .
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to enforce stereochemical control .
- Analytical Monitoring :
- Chiral HPLC : Employ a Chiralpak IC column (hexane:IPA = 90:10) to quantify enantiomeric excess (ee > 98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
